
Octacosane
Overview
Description
NSC 5549: n-Octacosane , is a saturated hydrocarbon with the molecular formula C28H58 . It is a straight-chain alkane containing 28 carbon atoms. This compound is commonly found in various natural sources and is used in research and industrial applications due to its unique properties .
Preparation Methods
Natural Extraction from Plant and Animal Sources
Rice Bran Wax as a Primary Feedstock
Brown rice bran wax, a byproduct of rice milling, serves as a cost-effective source of octacosanol, which can be reduced to octacosane. The process begins with solvent-based de-oiling using ethyl acetate to remove triglycerides and impurities. In a vacuum rotating thin-film evaporator, chaff wax powder undergoes hot reflux extraction at a 1:8–10 solvent-to-solid ratio for 1.5–2 hours . Ethyl acetate’s low polarity selectively dissolves fatty alcohols while excluding pigments and heavy metals, achieving a 40–60% recovery rate of refined chaff wax .
Microwave-Assisted Saponification
Saponification converts wax esters into fatty acid soaps and alcohols. Microwave irradiation (500–700 W, 10–12 minutes) accelerates this step via non-thermal effects, enhancing reaction kinetics by 30% compared to conventional heating . The resultant sodium soaps are converted to calcium soaps using calcium chloride, which are insoluble and removed via filtration. Acetone extraction isolates a mixed fatty alcohol fraction containing 10–13% octacosanol .
Molecular Distillation for Final Purification
Short-path molecular distillation separates octacosanol from higher fatty alcohols under high vacuum (20–50 Pa) and temperatures of 230–250°C. By adjusting the reflux ratio (1:5–20), octacosanol purity escalates from 40% to 95%, with a distillation yield of 85–90% . This solvent-free method avoids thermal degradation, making it environmentally sustainable.
Table 1: Key Parameters for Natural this compound Extraction
Parameter | Range/Value | Impact on Yield/Purity |
---|---|---|
Ethyl acetate ratio | 1:8–10 (wax:solvent) | Maximizes lipid removal |
Microwave power | 500–700 W | Reduces saponification time |
Molecular distillation T | 230–250°C | Prevents thermal decomposition |
Reflux ratio | 1:5–20 | Tunes octacosanol concentration |
Chemical Synthesis Routes
Wittig Reaction-Based Synthesis
The Wittig reaction couples aldehydes and phosphonium ylides to form alkenes, which are hydrogenated to alkanes. Starting with 10-undecenoyl chloride, a Grignard reagent (e.g., octadecylmagnesium bromide) facilitates C–C bond formation, yielding 1-octacosene. Catalytic hydrogenation (Pd/C, H₂, 30 bar) saturates the double bond, producing this compound with >98% purity . This method offers precise control over chain length but requires expensive reagents like osmium tetroxide for intermediate oxidations .
Reduction of Octacosanol
Octacosanol, extracted from natural sources, undergoes reduction using lithium aluminium hydride (LiAlH₄) in anhydrous ether. The reaction proceeds at 0–5°C to mitigate side reactions, converting hydroxyl groups to hydrocarbons with 90–95% efficiency . Post-reduction purification via silica gel chromatography removes residual alcohols, yielding this compound with 99% chromatographic purity.
Table 2: Comparative Analysis of Synthesis Methods
Method | Starting Material | Yield (%) | Purity (%) | Cost Efficiency |
---|---|---|---|---|
Wittig reaction | 10-undecenoyl chloride | 75 | 98 | Low |
Octacosanol reduction | Natural octacosanol | 90 | 99 | Moderate |
Advanced Purification Techniques
Supercritical Fluid Extraction (SFE)
Supercritical CO₂ (scCO₂) at 50°C and 300 bar extracts this compound from crude waxes with 80% selectivity. The tunable density of scCO₂ enables fractionation based on chain length, reducing post-processing steps. However, high operational costs limit industrial adoption .
Crystallization from Melt
Fractional crystallization isolates this compound from mixed alkanes by cooling molten waxes at 0.5°C/min. This compound nucleates at 65–70°C, forming crystals with 85% purity. Recrystallization in hexane elevates purity to 95%, albeit with a 20% mass loss .
Environmental and Economic Considerations
Natural extraction methods generate minimal waste, as byproducts like calcium soaps find use in lubricant additives. In contrast, synthetic routes require hazardous reagents (e.g., LiAlH₄), necessitating stringent waste management. Economically, rice bran wax-derived this compound costs $50–70/kg, while synthetic variants exceed $200/kg due to reagent expenses .
Chemical Reactions Analysis
Oxidation Reactions
Octacosane undergoes oxidation under specific conditions, particularly with strong oxidizing agents. Key findings include:
Reaction with Nitric Acid
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Process : Charring occurs upon contact with concentrated nitric acid, followed by ignition of unreacted hydrocarbon .
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Products : Carbon dioxide (CO₂) and water (H₂O) are primary combustion products .
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Mechanism : The reaction involves radical chain mechanisms initiated by the abstraction of hydrogen atoms from the alkane backbone.
Table 1: Oxidation Reactivity Data
Parameter | Value/Observation | Source |
---|---|---|
Autoignition Temperature | Not available | |
Charring Threshold | Observed with HNO₃ | |
Major Products | CO₂, H₂O |
Combustion
As a combustible hydrocarbon, this compound burns exothermically in the presence of oxygen:
Stoichiometric Reaction
Thermal Decomposition
At elevated temperatures, this compound undergoes pyrolysis. Although direct data on this compound is limited, studies on related long-chain alkanes suggest:
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Cracking Products : Shorter alkanes, alkenes, and hydrogen gas.
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Temperature Sensitivity : Decomposition accelerates above 300°C, with bond cleavage favoring central carbon positions .
Chlorination Example
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Selectivity : Preferential substitution at tertiary carbon positions due to stability of radical intermediates .
Solvent Compatibility
This compound’s inertness in common organic solvents is notable:
Table 2: Solvent Interactions
Solvent | Reactivity Observation | Source |
---|---|---|
Isooctane | No reaction; dissolves slowly | |
Acetone | No reaction | |
Water | Insoluble |
Catalytic Reactions
Catalysts can enhance reactivity. For example, nickel or platinum catalysts facilitate hydrogenation/dehydrogenation, though specific studies on this compound are sparse.
Stability Under Extreme Conditions
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula :
- Molecular Weight : 398.71 g/mol
- Structure : Octacosane consists of a long hydrocarbon chain, making it hydrophobic and insoluble in water. Its structure contributes to its unique properties and applications in various fields.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits moderate antioxidant activity. In a comparative study, this compound showed an IC50 value of 61.7 µg/mL in DPPH radical scavenging assays, indicating its potential as an antioxidant agent .
Wound Healing Potential
This compound has been incorporated into self-formulated creams for wound healing applications. In vivo studies showed significant improvements in wound closure rates when creams containing this compound were applied, highlighting its efficacy in promoting skin regeneration .
Emollient Properties
Due to its hydrophobic nature, this compound is used as an emollient in cosmetic formulations. It helps to improve the texture and moisture retention of products, making it a valuable ingredient in creams and lotions.
Skin Barrier Function
This compound enhances the skin barrier function by forming a protective layer that prevents moisture loss. This property is particularly beneficial in products designed for dry or sensitive skin.
Biomarker for Food Consumption
This compound has been detected in various fruits such as peaches, coconuts, and sweet cherries, suggesting its potential role as a biomarker for dietary intake .
Food Item | Presence of this compound |
---|---|
Peaches | Detected |
Coconuts | Detected |
Sweet Cherries | Detected |
Mosquitocidal Activity
Extracts containing this compound have shown mosquitocidal activity, making it a candidate for natural insect repellents . This application is particularly relevant in the development of eco-friendly pest control methods.
Study on Antioxidant and Wound Healing Properties
A study published in Molecules investigated the antioxidant and wound healing properties of this compound alongside other compounds like eicosane and naringin. The findings indicated that this compound could be effectively utilized in formulations aimed at enhancing skin health and recovery from injuries .
Application in Cosmetic Formulations
In a formulation study, this compound was used in combination with other emollients to create a cream aimed at improving skin hydration and barrier function. The results demonstrated enhanced moisture retention compared to control formulations without this compound .
Mechanism of Action
The exact mechanism of action of n-Octacosane in biological systems is not fully understood. it is believed to exert its effects through the disruption of cell membranes and induction of apoptosis in cancer cells. The compound may interact with specific molecular targets and pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
n-Hexacosane (C26H54): A straight-chain alkane with 26 carbon atoms.
n-Heptacosane (C27H56): A straight-chain alkane with 27 carbon atoms.
n-Nonacosane (C29H60): A straight-chain alkane with 29 carbon atoms.
Comparison: n-Octacosane is unique among its similar compounds due to its specific chain length, which imparts distinct physical and chemical properties. For example, its melting point and boiling point are higher compared to n-Hexacosane and n-Heptacosane, making it more suitable for high-temperature applications. Additionally, its biological activity, such as antibacterial and cytotoxic effects, may differ from those of other long-chain alkanes .
Biological Activity
Octacosane, a long-chain alkane with the chemical formula , is a saturated hydrocarbon that has garnered attention for its potential biological activities. Found in various natural sources, including plants and waxes, this compound is primarily studied for its anti-inflammatory, analgesic, antioxidant, and wound healing properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula :
- Molecular Weight : 398.7 g/mol
- Structure : Linear alkane with 28 carbon atoms.
Sources of this compound
This compound is commonly extracted from:
- Natural Waxes : Such as beeswax and plant cuticular wax.
- Plants : Notably from the leaves of Moschosma polystachyum, where it is identified as a bioactive compound .
1. Anti-inflammatory Effects
Research has shown that this compound exhibits significant anti-inflammatory properties. In a study involving RAW264.7 macrophages and a mouse model of colitis, octacosanol (a derivative of this compound) was found to attenuate inflammation effectively . The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.
2. Analgesic Properties
This compound has demonstrated analgesic effects in animal models. A study reported that oral administration of this compound reduced the acetic acid-induced writhing response in rats, indicating its potential to alleviate pain comparable to indomethacin, a standard analgesic .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging : this compound showed moderate scavenging activity with an IC50 value of , indicating its ability to neutralize free radicals .
- Hydroxyl Radical Scavenging : It exhibited a higher IC50 value (123.0 µg/mL) compared to eicosane (56.0 µg/mL), suggesting varying efficacy against different radicals .
4. Wound Healing Potential
In vivo studies have indicated that formulations containing this compound enhance wound healing by promoting fibroblast migration and collagen deposition . Histological analysis revealed improved tissue regeneration in treated groups compared to controls.
Case Study 1: Analgesic and Anti-inflammatory Effects
A study conducted on rats evaluated the effects of this compound alongside other hydrocarbons like eicosane and pentadecane. The results demonstrated that this compound significantly reduced pain responses and inflammatory markers, supporting its use in pain management therapies .
Case Study 2: Antioxidant Efficacy
In a comparative study assessing the antioxidant properties of various compounds, this compound was found to have moderate activity but was less effective than ascorbic acid and naringin in scavenging free radicals . This highlights its potential as a supplementary antioxidant agent rather than a primary one.
Toxicity Assessment
Toxicity studies involving oral administration of this compound at doses up to showed no significant adverse effects in rats over a 14-day period, indicating a favorable safety profile for further therapeutic applications .
Q & A
Basic Research Questions
Q. How is octacosane synthesized and purified for laboratory use?
this compound is typically synthesized via catalytic hydrogenation of unsaturated hydrocarbons (e.g., octacosene) or isolated from natural sources like plant waxes. Purification involves recrystallization using solvents such as hexane or cyclohexane, followed by vacuum sublimation to remove low-molecular-weight impurities. High-performance liquid chromatography (HPLC) or column chromatography may further refine purity. Validation requires gas chromatography (GC) with flame ionization detection (FID) to confirm >99% purity .
Q. What analytical techniques are used to characterize this compound purity and structure?
- Gas Chromatography (GC): Used with non-polar columns (e.g., SLB®-5ms) to separate and quantify this compound from homologs (e.g., hexacosane, triacontane). Retention time and peak area ratios verify purity .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure by identifying methylene (-CH₂-) and terminal methyl (-CH₃) groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (394.76 g/mol) and isotopic patterns .
Q. What are the key thermodynamic properties of this compound relevant to experimental design?
- Melting Point: Ranges from 331.41 K to 334.70 K depending on polymorphic phase (e.g., metastable vs. stable crystals). Controlled heating rates (e.g., 1–2 K/min) minimize discrepancies .
- Thermal Expansion: Coefficient of 0.0007 K⁻¹ (measured via dilatometry), critical for designing phase transition studies .
- Vapor Pressure: Negligible at room temperature (<0.1 Pa at 298 K), requiring vacuum systems for sublimation experiments .
Advanced Research Questions
Q. How does this compound interact with biological systems in metabolic studies?
Studies using Sprague-Dawley (SD) rats show octacosanol (a derivative) modulates glycogen synthase (GS) gene expression in liver and muscle tissues. Methodologies include:
- Fluorescent Quantitative PCR: To measure GS mRNA levels post-administration.
- Hormonal Assays: ELISA kits quantify epinephrine and glucagon secretion changes.
- Dose-Response Analysis: Optimal doses (e.g., 10–20 mg/kg/day) improve feed conversion ratios without hepatotoxicity .
Q. What methodologies are used to study phase transitions of this compound under varying conditions?
- Differential Scanning Calorimetry (DSC): Identifies polymorphic transitions (e.g., solid-solid phase changes at 331–334 K) with controlled cooling/heating rates .
- X-ray Diffraction (XRD): Resolves crystal lattice structures (e.g., orthorhombic vs. hexagonal packing) during phase shifts .
- High-Pressure Experiments: Diamond anvil cells (DACs) assess phase stability under >1 GPa, relevant to geochemical simulations .
Q. How can contradictions in reported melting points of this compound be resolved?
Discrepancies arise from impurities, polymorphic phases, and measurement techniques. To mitigate:
- Standardized Protocols: Use DSC with calibration standards (e.g., indium) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Metastability Tests: Anneal samples at sub-melting temperatures to stabilize dominant crystalline phases .
- Interlaboratory Comparisons: Cross-validate results using identical reference materials (e.g., NIST-certified this compound) .
Properties
IUPAC Name |
octacosane | |
---|---|---|
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InChI |
InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
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InChI Key |
ZYURHZPYMFLWSH-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
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Molecular Formula |
C28H58 | |
Record name | N-OCTACOSANE | |
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DSSTOX Substance ID |
DTXSID6058639 | |
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Molecular Weight |
394.8 g/mol | |
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Physical Description |
Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline] | |
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Boiling Point |
808.9 °F at 760 mmHg (NTP, 1992), 432 °C | |
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Solubility |
Insoluble in water, Miscible with acetone, soluble in benzene, chloroform | |
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Density |
0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C | |
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Vapor Density |
1.6X10-9 mm Hg at 25 (extrapolated) | |
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Color/Form |
Monoclinic or orthorhombic crystals from benzene, alcohol | |
CAS No. |
630-02-4 | |
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Melting Point |
148.1 °F (NTP, 1992), 61.3 °C | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.